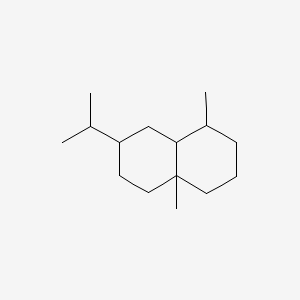

Selinan

Descripción

Propiedades

Número CAS |

30824-81-8 |

|---|---|

Fórmula molecular |

C15H28 |

Peso molecular |

208.38 g/mol |

Nombre IUPAC |

5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3 |

Clave InChI |

DYEQPYSFRWUNNV-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC2(C1CC(CC2)C(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Pervasive Presence of Selinane Sesquiterpenes in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of selinane sesquiterpenes, a significant class of bicyclic sesquiterpenoids with a characteristic decalin core. Renowned for their structural diversity and promising biological activities, these compounds are of considerable interest to the scientific community, particularly in the fields of natural product chemistry and drug discovery. This document summarizes their primary origins, presents quantitative data on their occurrence, details experimental protocols for their isolation, and illustrates their biosynthetic pathway.

Principal Natural Sources of Selinane Sesquiterpenes

Selinane sesquiterpenes are predominantly found in marine and terrestrial organisms, with marine brown algae and fungi being the most prolific producers. To a lesser extent, they are also present in certain terrestrial plants and liverworts.

Marine Brown Algae: The genus Dictyopteris, a type of brown algae, is a well-documented and rich source of selinane sesquiterpenes.[1][2][3][4][5] Notably, Dictyopteris divaricata has been extensively studied, yielding a variety of selinane derivatives, including brominated forms.[1][3][6][7][8][9]

Fungi: A diverse array of fungi, including endophytic and wood-rotting species, are known to produce selinane and structurally related eudesmane (B1671778) sesquiterpenoids.[10][11][12][13][14][15][16][17][18] Endophytic fungi, which reside within the tissues of living plants, represent a particularly promising and underexplored source of novel bioactive compounds.[11][12][13][14][18]

Terrestrial Plants: While not as common as in marine algae and fungi, selinane sesquiterpenes have been isolated from various terrestrial plants. These compounds often contribute to the plant's essential oils and can exhibit a range of biological activities.

Liverworts: These early diverging land plants are known to produce a unique array of secondary metabolites, including sesquiterpenoids. While less common than other sources, some liverwort species have been reported to contain selinane-type compounds.

Quantitative Distribution of Selinane Sesquiterpenes

The concentration and diversity of selinane sesquiterpenes can vary significantly depending on the source organism, its geographical location, and environmental conditions. The following tables summarize the quantitative data available from key studies.

| Source Organism | Compound | Yield/Concentration | Reference |

| Dictyopteris divaricata | α-Selinene | Not specified | [1][3] |

| β-Selinene | Not specified | [1][3] | |

| 1-Bromoselin-4(14),11-diene | Not specified | [1][3] | |

| 9-Bromoselin-4(14),11-diene | Not specified | [1][3] | |

| β-Dictyopterol | Not specified | [1][3] | |

| Cyperusol C | Not specified | [1][3] |

Note: Specific yield percentages are often not reported in initial isolation papers; however, the EtOAc-soluble fraction from which these compounds were isolated was 90 g from 2 kg of dried alga.[1]

Experimental Protocols

The isolation and characterization of selinane sesquiterpenes involve a series of well-established phytochemical techniques. Below are detailed methodologies for their extraction from marine algae and fungi.

Extraction and Isolation from Marine Brown Algae (Dictyopteris divaricata)

1. Extraction:

-

Dried and powdered algal material (e.g., 2 kg of D. divaricata) is extracted with a 1:1 (v/v) mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) at room temperature.[1]

-

The resulting extract is concentrated under reduced pressure.

-

The concentrated extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).[1]

-

The EtOAc-soluble fraction, containing the sesquiterpenes, is collected and dried.[1]

2. Isolation:

-

The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography.

-

A gradient elution system is employed, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified using repeated silica gel column chromatography and may be subjected to preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.[1]

3. Structure Elucidation:

-

The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

Extraction and Isolation from Fungal Cultures

1. Fermentation and Extraction:

-

The selected fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are typically extracted.

-

The mycelium is extracted with a solvent such as methanol or acetone.

-

The culture broth is extracted with an immiscible organic solvent like ethyl acetate.

-

For solid cultures, the entire culture is extracted with a suitable organic solvent.

2. Isolation and Purification:

-

The crude extracts are concentrated and subjected to a similar chromatographic purification scheme as described for marine algae, involving silica gel column chromatography, preparative TLC, and HPLC.

3. Characterization:

-

Structural elucidation is carried out using the same spectroscopic methods (MS and NMR) as for compounds isolated from marine sources.

Biosynthesis of Selinane Sesquiterpenes

The biosynthesis of selinane sesquiterpenes follows the general pathway for terpenoid synthesis, originating from the cyclization of farnesyl pyrophosphate (FPP).

Caption: Biosynthetic pathway of selinane sesquiterpenes.

The initial steps involve the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase then catalyzes the crucial cyclization of FPP. This typically proceeds through a germacrene A cationic intermediate, which undergoes a further cyclization and rearrangement to form the characteristic eudesmane cation. A final rearrangement of the eudesmane cation leads to the selinane skeleton. This core structure can then be further modified by various enzymes to introduce functional groups such as hydroxyls, carbonyls, and halogens, leading to the vast diversity of naturally occurring selinane sesquiterpenes.[19][20]

Biological Activities and Signaling Pathways

Selinane sesquiterpenes and related eudesmane-type compounds have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[21][22] While specific signaling pathways for many selinane sesquiterpenes are still under investigation, the activities of structurally similar sesquiterpenes often involve the modulation of key cellular signaling pathways.

Caption: General workflow of selinane sesquiterpene bioactivity.

For instance, the anti-inflammatory activity of many sesquiterpenes is attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] Their cytotoxic effects against cancer cell lines are often mediated through the induction of apoptosis. The antimicrobial properties involve the disruption of microbial cell integrity or key metabolic processes. Further research is required to elucidate the specific molecular targets and signaling pathways for individual selinane sesquiterpenes.

References

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gamma-selinene synthase catalyzes the first step of dihydroagarofuran sesquiterpene alkaloid biosynthesis in Tripterygium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata | Semantic Scholar [semanticscholar.org]

- 9. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sesquiterpenes from cultures of the fungus Phellinus igniarius and their Cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guaiane sesquiterpenes and isopimarane diterpenes from an endophytic fungus Xylaria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry of the Selinane trans-Decalin Moiety

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Selinane-type sesquiterpenoids are a large class of natural products characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. The stereochemical configuration of this core, particularly the rigid trans-fused decalin moiety, is fundamental to the molecule's three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemical features of the selinane trans-decalin system. It covers the conformational rigidity, the stereochemical implications of substituents, and the key experimental protocols used for unambiguous structure elucidation. Quantitative data from spectroscopic analyses are summarized, and logical workflows for stereochemical determination are presented to aid researchers in the field.

Introduction to the Selinane trans-Decalin Core

The decalin system consists of two fused cyclohexane (B81311) rings. The fusion can be either cis or trans, leading to diastereomers with markedly different conformational properties.[1][2] The selinane and eudesmane (B1671778) classes of sesquiterpenoids are prominent examples found in nature, featuring this decalin core.[3][4] This guide focuses on the trans-decalin moiety, which is characterized by the two hydrogen atoms at the bridgehead carbons (C5 and C10 in the standard selinane numbering) being on opposite sides of the ring system.[1][5]

A defining feature of the trans-decalin system is its conformational rigidity. Unlike cis-decalin, which can undergo ring inversion, the trans-isomer is "locked" in a rigid chair-chair conformation.[1][5][6] This conformational locking is because a ring flip would require the bridgehead substituents to span between two axial positions, which is sterically impossible in a six-membered ring.[2][6] This rigidity makes the trans-decalin framework a predictable and stable scaffold in natural products and a valuable target in synthetic chemistry and drug design. The trans isomer is also thermodynamically more stable than the cis isomer by approximately 2 kcal/mol, primarily due to the avoidance of unfavorable nonbonded interactions present in the concave structure of cis-decalin.[1][5]

Stereochemical Determination: Key Experimental Protocols

The unambiguous determination of the relative and absolute stereochemistry of the selinane trans-decalin core relies on a combination of powerful analytical techniques. The most crucial of these are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of molecules in solution. For selinane derivatives, a suite of 1D and 2D NMR experiments is employed to first establish the planar structure and then define the relative configuration.

Detailed Protocol for Stereochemical Elucidation via NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified selinane derivative in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can sometimes influence the resolution of key signals. Ensure the sample is free of particulate matter.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities (coupling patterns), and integrals of all protons. In trans-decalin systems, the rigid conformation leads to distinct chemical shifts for axial and equatorial protons.

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Use Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR for Connectivity (COSY and HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing out the spin systems within each cyclohexane ring of the decalin core.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the entire carbon skeleton, especially for connecting quaternary carbons (like C-5 and C-10) to the rest of the molecule.

-

-

2D NMR for Relative Stereochemistry (NOESY/ROESY):

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining relative stereochemistry.[7] The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[8][9] In a rigid trans-decalin system, NOE correlations are particularly informative. Key correlations that establish the trans-fusion and the orientation of substituents are typically 1,3-diaxial interactions. For example, an NOE between an axial methyl group and other axial protons on the same face of the molecule provides definitive proof of their relative orientation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (molecular weight ~700-1200 Da), the standard NOE effect can be close to zero, making NOESY experiments ineffective.[8][10] In such cases, ROESY is used, as the ROE is always positive regardless of molecular size and provides the same through-space proximity information.[8][10]

-

Single-Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry.[11] It generates a precise three-dimensional map of the atomic coordinates in the crystal lattice.[11]

Generalized Protocol for X-ray Crystallography:

-

Crystallization: The primary challenge is to grow a high-quality single crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. Common solvent systems include methanol, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion and then irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).[11] The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[11]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[11] This map is then refined to best fit the experimental data, ultimately yielding the precise coordinates of each atom in the molecule. For determining absolute configuration, the anomalous dispersion effect from heavier atoms in the molecule or a derivative is used, often summarized by the Flack parameter.

Quantitative Stereochemical Data

Spectroscopic data provide quantitative measures that define the stereochemistry of the selinane trans-decalin core. NMR chemical shifts (δ) and coupling constants (J) are particularly sensitive to the geometric arrangement of atoms. The table below presents representative ¹H and ¹³C NMR data for a generic selinane trans-decalin scaffold, highlighting key signals for stereochemical assignment.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key NOESY Correlations for Stereochemistry |

| H-5 (axial) | 1.0 - 1.5 | 40 - 50 (C-5) | H-14 (axial Me), H-1α, H-7α, H-9α |

| H-10 (bridgehead) | N/A | 35 - 45 (C-10) | N/A |

| H₃-14 (angular Me) | 0.7 - 1.0 | 15 - 25 (C-14) | H-5, H-8β, H-6β |

| H₃-15 (on C-4) | 0.8 - 1.2 | 20 - 30 (C-15) | H-5, H-3β, H-6β |

| H-7 (on isoprop.) | 1.5 - 2.2 | 30 - 40 (C-7) | H-8α/β, H-11, H-12, H-13 |

Note: Data are generalized. Actual values are highly dependent on the specific substitution pattern of the selinane derivative.

Visualization of Stereochemical Analysis Workflow

The logical process for determining the stereochemistry of a novel selinane derivative can be visualized as a workflow. This process starts from basic molecular formula determination and progresses through connectivity analysis to the final 3D structural assignment.

Caption: Workflow for the stereochemical elucidation of selinane sesquiterpenoids.

Conclusion

The stereochemistry of the selinane trans-decalin moiety is a critical determinant of its chemical and biological properties. Its rigid, conformationally locked chair-chair structure provides a stable and predictable molecular scaffold. A systematic application of modern analytical techniques, particularly multi-dimensional NMR spectroscopy and single-crystal X-ray diffraction, allows for the unambiguous assignment of both relative and absolute configurations. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the isolation, synthesis, and biological evaluation of this important class of natural products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]

- 11. benchchem.com [benchchem.com]

Unveiling the Pharmacological Potential of Brominated Selinane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated selinane derivatives, a class of sesquiterpenoids, represent an intriguing area of natural product chemistry with largely untapped pharmacological potential. Primarily isolated from marine organisms, particularly the brown alga Dictyopteris divaricata, these compounds possess a unique chemical architecture that warrants investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of two key brominated selinane derivatives: 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene . Due to the limited direct pharmacological data on these specific compounds, this document also contextualizes their potential activities by examining related compounds from the same source and outlines standard experimental protocols for their future evaluation.

Core Compounds and Their Origin

Two novel brominated selinane sesquiterpenes have been identified from the marine brown alga Dictyopteris divaricata.[1] Their structures were elucidated through detailed spectroscopic analysis.[1]

Pharmacological Properties: An Overview

Direct pharmacological studies on 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene are currently limited in the published literature. However, insights into their potential bioactivities can be inferred from studies on other sesquiterpenes isolated from Dictyopteris divaricata and the broader class of brominated natural products.

Cytotoxicity

A significant finding is the general lack of potent cytotoxic activity among sesquiterpenes isolated from Dictyopteris divaricata. Multiple studies have reported that various cadinane (B1243036) and norsesquiterpenes from this alga were inactive against a range of human cancer cell lines.

Table 1: Cytotoxicity Data for Sesquiterpenes from Dictyopteris divaricata

| Compound Class | Cancer Cell Lines Tested | Result (IC50) | Reference |

| Cadinane Sesquiterpenes | A549 (lung), BGC-823 (stomach), MCF-7 (breast), Bel7402 (hepatoma), HCT-8 (colon) | Inactive | [2] |

| Norsesquiterpenes | A549 (lung), BGC-823 (stomach), MCF-7 (breast), Bel7402 (hepatoma), HCT-8 (colon) | > 10 µg/mL | [3] |

| Minor Sesquiterpenes with New Carbon Skeletons | Several human cancer cell lines | > 10 µg/mL | [4] |

This consistent lack of cytotoxicity for related compounds from the same organism suggests that 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene may also exhibit low toxicity to cancer cells. However, direct testing is necessary to confirm this hypothesis.

Potential Anti-inflammatory and Anti-adipogenesis Activity

While specific data on brominated selinanes is unavailable, extracts from Dictyopteris divaricata have demonstrated other biological activities. For instance, an extract of this alga was found to attenuate adipogenesis in 3T3-L1 preadipocytes, suggesting a potential role in lipid metabolism regulation.[5] Furthermore, sesquiterpenes from various natural sources are known to possess anti-inflammatory properties.[6][7] These findings provide a rationale for investigating the anti-inflammatory and anti-adipogenic potential of brominated selinane derivatives.

Experimental Protocols

To facilitate further research into the pharmacological properties of brominated selinane derivatives, the following are detailed methodologies for key experiments.

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The brominated selinane derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the brominated selinane derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The brominated selinane derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Logical Relationships

To provide a clear understanding of the experimental processes and logical connections, the following diagrams are presented using the DOT language.

Caption: Workflow for determining the cytotoxicity of brominated selinane derivatives using the MTT assay.

Caption: Workflow for assessing the anti-inflammatory activity via nitric oxide inhibition.

Caption: Logical relationship for the pharmacological evaluation of brominated selinane derivatives.

Conclusion and Future Directions

The pharmacological properties of brominated selinane derivatives from Dictyopteris divaricata remain a nascent field of study. Current evidence, based on related compounds from the same source, suggests a low potential for cytotoxicity. However, their structural uniqueness and the known bioactivities of other sesquiterpenes and brominated natural products point towards a promising avenue for discovering novel anti-inflammatory and other therapeutic agents. The experimental protocols and logical frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the pharmacological profile of these intriguing marine natural products. Future research should focus on the isolation or synthesis of larger quantities of these compounds to enable comprehensive in vitro and in vivo testing, ultimately elucidating their mechanism of action and therapeutic potential.

References

- 1. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata [agris.fao.org]

- 2. Cadinane sesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norsesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Brown Algae Dictyopteris divaricata Attenuates Adipogenesis by Modulating Adipocyte Differentiation and Promoting Lipolysis through Heme Oxygenase-1 Activation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Potent Biological Activities of Selinane Sesquiterpenoids from Marine Brown Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Marine brown algae, particularly species from the genus Dictyopteris, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, selinane-type sesquiterpenoids have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of selinane compounds isolated from these marine organisms, with a focus on their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development endeavors.

Overview of Selinane Compounds from Marine Brown Algae

Selinane sesquiterpenoids are bicyclic compounds characterized by a decahydronaphthalene (B1670005) core. A variety of these compounds have been isolated from the brown alga Dictyopteris divaricata, including α-selinene, β-selinene, β-dictyopterol, and cyperusol C, alongside unique brominated derivatives such as 1-bromoselin-4(14),11-diene and 9-bromoselin-4(14),11-diene.[1] The structural diversity of these compounds contributes to their wide range of biological activities.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of selinane compounds and related extracts from marine brown algae. It is important to note that much of the research has focused on crude extracts or fractions, and data on purified selinane compounds remains an active area of investigation.

Table 1: Cytotoxic Activity of Selinane-Containing Extracts and Compounds

| Algal Species | Extract/Compound | Cell Line(s) | IC50 Value | Reference(s) |

| Dictyota dichotoma | Dichloromethane extract | HEp-2 | 16.3 ± 0.3 µg/mL | [2] |

| Padina gymnospora | Dichloromethane extract | K562 | 14.9 ± 0.7 µg/mL | [2] |

| Padina gymnospora | Chloroform (B151607) extract | K562 | 15.5 ± 0.7 µg/mL | [2] |

| Lobophora australis | Methanol (B129727) extract | KB | 21.11 ± 0.39 µg/mL | [3] |

Table 2: Anti-Inflammatory Activity of Brown Algae-Derived Compounds

| Algal Species | Extract/Compound | Assay | IC50 Value | Reference(s) |

| Eisenia bicyclis | Ethanolic Extract | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | - | This extract showed significant inhibition of NO production. |

| Fucus vesiculosus | Fucoidan (FV2) | Protein Denaturation Inhibition | 0.20 mg/mL | [4] |

Table 3: Enzyme Inhibitory Activity of Brown Algae-Derived Compounds and Related Sesquiterpenoids

| Algal/Plant Species | Extract/Compound | Enzyme | IC50 Value | Reference(s) |

| Eisenia bicyclis | Phlorotannin 974-B | Acetylcholinesterase (AChE) | 1.95 ± 0.01 µM | [5] |

| Eisenia bicyclis | Phlorotannin 974-B | Butyrylcholinesterase (BChE) | 3.26 ± 0.08 µM | [5] |

| Lobophora tsengii | Methanol Extract | Acetylcholinesterase (AChE) | 25.45 µg/mL | [3] |

| Mansonia gagei | Mansonone S (sesquiterpenoid) | α-glucosidase | 12.05 ± 1.91 μM | [6] |

| Mansonia gagei | Mansonone U (sesquiterpenoid) | α-glucosidase | 12.38 ± 0.71 μM | [6] |

| Mansonia gagei | Heliclactone (sesquiterpenoid) | α-glucosidase | 13.12 ± 2.85 μM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of selinane compounds.

Isolation and Purification of Selinane Sesquiterpenoids from Dictyopteris divaricata

A general workflow for the isolation of selinane compounds is depicted below.

Methodology:

-

Extraction: The dried and powdered algal material of Dictyopteris divaricata is extracted with a 1:1 (v/v) mixture of chloroform (CHCl3) and methanol (MeOH).[3]

-

Partitioning: The concentrated crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water (H2O). The EtOAc-soluble fraction, containing the less polar sesquiterpenoids, is collected for further purification.[3]

-

Chromatography: The EtOAc fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

-

Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., petroleum ether/EtOAc).[7]

-

Reversed-Phase (RP-18) Silica Gel Column Chromatography: Further separation of fractions using a different polarity stationary phase (e.g., MeOH/H2O).[7]

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size (e.g., using CHCl3/MeOH).[7]

-

Preparative Thin-Layer Chromatography (TLC): Final purification of small quantities of compounds.[7]

-

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Lipid Composition, Cytotoxic and Acetylcholinesterase Inhibition Effects of Two Brown Algae Species Lobophora tsengii and Lobophora australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl- and butyryl-cholinesterase inhibitory activities of the edible brown alga Eisenia bicyclis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Glucosidase inhibition of sesquiterpenoids from the heartwood of Mansonia gagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies [mdpi.com]

Spectroscopic Profile of the Selinane Core: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic properties of the selinane sesquiterpenoid core, providing key data and experimental methodologies for researchers in natural product chemistry, drug discovery, and related scientific fields.

The selinane ring system, a bicyclic sesquiterpenoid framework, is a common structural motif found in a diverse array of natural products exhibiting a wide range of biological activities. A thorough understanding of its spectroscopic characteristics is fundamental for the identification, characterization, and structural elucidation of novel selinane-type compounds. This technical guide provides a comprehensive summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data associated with the selinane core, focusing on the representative isomers α-selinene and β-selinene. Detailed experimental protocols are provided to aid in the acquisition and interpretation of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of selinane sesquiterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon skeleton, proton environments, and stereochemistry of the molecule. The data presented here is primarily for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of sesquiterpenoids.[1][2]

Table 1: ¹H NMR Spectroscopic Data for α-Selinene and β-Selinene (CDCl₃)

| Atom No. | α-Selinene Chemical Shift (δ ppm) | β-Selinene Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J Hz) |

| 1 | 1.88 | 1.95 | m | |

| 2 | 1.98 | 2.05 | m | |

| 3 | 5.34 | 1.98 | br s | |

| 5 | 1.96 | 1.96 | m | |

| 6 | 1.85 | 1.85 | m | |

| 7 | 2.15 | 2.30 | m | |

| 8 | 1.55 | 1.55 | m | |

| 9 | 1.40 | 1.40 | m | |

| 12 | 4.71, 4.68 | 4.72, 4.69 | s, s | |

| 13 | 1.74 | 1.75 | s | |

| 14 | 0.95 | 1.05 | s | |

| 15 | 1.62 | 4.73, 4.57 | s | s, s |

Note: Chemical shifts can vary slightly depending on the specific instrument and experimental conditions.[3][4][5]

Table 2: ¹³C NMR Spectroscopic Data for α-Selinene and β-Selinene (CDCl₃)

| Atom No. | α-Selinene Chemical Shift (δ ppm) | β-Selinene Chemical Shift (δ ppm) |

| 1 | 39.8 | 41.7 |

| 2 | 28.1 | 27.5 |

| 3 | 121.0 | 30.5 |

| 4 | 134.2 | 150.2 |

| 5 | 49.3 | 49.8 |

| 6 | 26.7 | 28.5 |

| 7 | 42.1 | 50.1 |

| 8 | 22.0 | 23.5 |

| 9 | 42.5 | 41.5 |

| 10 | 36.7 | 37.0 |

| 11 | 150.1 | 149.8 |

| 12 | 109.1 | 109.5 |

| 13 | 21.0 | 21.2 |

| 14 | 16.5 | 16.5 |

| 15 | 23.7 | 106.0 |

Note: Assignments are based on 2D NMR data and comparison with literature values.[3][4][5]

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified selinane compound.[2]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a ¹H frequency of 400 MHz or higher is recommended.

-

1D Spectra:

-

¹H NMR: Acquire with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire with a spectral width of approximately 220 ppm, an acquisition time of around 1 second, and a relaxation delay of 2 seconds. Several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

2D Spectra (Typical Parameters):

-

COSY (Correlation Spectroscopy): Collect data with a spectral width of 12 ppm in both dimensions, acquiring 1024 data points in F2 and 256-512 increments in F1. Two to four scans per increment are typically sufficient.

-

HSQC (Heteronuclear Single Quantum Coherence): Use a spectral width of 12 ppm in the ¹H dimension (F2) and 160 ppm in the ¹³C dimension (F1). Acquire 1024 data points in F2 and 256 increments in F1. The number of scans can range from 4 to 16 per increment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Employ a spectral width of 12 ppm in the ¹H dimension (F2) and 220 ppm in the ¹³C dimension (F1). Acquire 1024-2048 data points in F2 and 256-512 increments in F1. A long-range coupling delay (optimized for 8-10 Hz) should be used. The number of scans per increment is typically 16 to 64.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Use a spectral width of 12 ppm in both dimensions, with 1024 data points in F2 and 256-512 increments in F1. A mixing time of 500-800 ms (B15284909) is generally suitable for molecules of this size.[6][7]

-

Figure 1: General workflow for NMR analysis of selinane sesquiterpenoids.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of selinane sesquiterpenoids. Fragmentation patterns observed in the mass spectrum, particularly from electron ionization (EI), offer valuable structural clues.

Table 3: Key Mass Spectrometry Data for Selinane Sesquiterpenoids

| Ionization Mode | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| EI | α-Selinene | 204 | 189, 161, 133, 119, 105, 93, 91, 79, 67 |

| EI | β-Selinene | 204 | 189, 161, 133, 119, 105, 93, 91, 79, 67 |

| ESI | Protonated Selinane | 205 [M+H]⁺ | Varies with collision energy |

Note: Fragmentation patterns can be complex and are influenced by the specific isomer and instrument conditions.

Experimental Protocols for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Preparation: Dilute the essential oil or purified selinane sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[8]

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[9]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a rate of 3-10 °C/min to a final temperature of 240-280 °C.[8]

-

-

MS Conditions:

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):

-

Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 mg/mL.[12]

-

Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

-

-

MS Conditions:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen at a flow rate and temperature optimized for the instrument.

-

MS/MS: For structural confirmation, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy will need to be optimized for the specific compound.

-

Figure 2: General workflows for GC-MS and LC-MS analysis of selinane sesquiterpenoids.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For the selinane core, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. The presence of double bonds in isomers like α- and β-selinene introduces additional characteristic peaks.

Table 4: Characteristic Infrared Absorption Bands for Selinane Sesquiterpenoids

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3080-3010 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | C-H (alkane) |

| 1645-1635 | C=C stretch | C=C (alkene) |

| 1465-1445 | C-H bend | CH₂ |

| 1380-1370 | C-H bend | CH₃ |

| 890-880 | C-H bend (out-of-plane) | =CH₂ (exocyclic methylene) |

Note: Spectra are typically acquired as a neat film for liquid samples.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR for Liquid Samples:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of the neat liquid selinane sample directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

Figure 3: Workflow for ATR-FTIR analysis of liquid selinane samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of conjugated systems in molecules. For simple, non-conjugated selinane sesquiterpenes like α- and β-selinene, the electronic transitions (σ → σ* and π → π*) occur at wavelengths below the typical cutoff of most UV-Vis spectrophotometers (around 200 nm).[5][13][14] Therefore, these compounds are generally considered UV-inactive in the standard 200-800 nm range. However, the presence of conjugated double bonds or chromophoric functional groups in more complex selinane derivatives will give rise to characteristic UV absorptions.[15][16]

Table 5: UV-Vis Spectroscopic Data for Selinane Sesquiterpenoids

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| α-Selinene | Ethanol (B145695) | < 200 | Not typically measured |

| β-Selinene | Ethanol | < 200 | Not typically measured |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the selinane compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of 200-400 nm.

-

This guide provides a foundational set of spectroscopic data and experimental protocols for the selinane core structure. It is intended to serve as a valuable resource for the rapid and accurate identification and characterization of this important class of natural products. Researchers are encouraged to consult the cited literature for more detailed information and for data on specific, more complex selinane derivatives.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Brominated Selinane Sesquiterpenes from the Marine Brown Alga Dictyopteris divaricata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 8. scitepress.org [scitepress.org]

- 9. vipsen.vn [vipsen.vn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 12. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. A theoretical study on UV-spectroscopy, electronic structure and reactivity properties of sesquiterpenes [ouci.dntb.gov.ua]

- 15. The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring [mdpi.com]

- 16. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Known Isomers of Selinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of selinene, a group of naturally occurring bicyclic sesquiterpenes. Found in a variety of plants, these compounds are of significant interest due to their diverse biological activities. This document details their chemical structures, physicochemical properties, and biosynthetic pathways. It also includes experimental protocols for their isolation and analysis, and explores their potential anti-inflammatory mechanisms.

Introduction to Selinene Isomers

Selinenes are isomeric sesquiterpenes with the molecular formula C₁₅H₂₄.[1] They are major constituents of many essential oils, notably from celery seeds (Apium graveolens), and have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The four primary isomers of selinene are α-selinene, β-selinene, γ-selinene, and δ-selinene, which differ in the position of their double bonds within the eudesmane (B1671778) skeleton.[1][2] The structural complexity arising from multiple chiral centers results in a variety of stereoisomers for each type.[1]

Chemical Structures and Stereochemistry

The fundamental structure of selinenes is the bicyclic eudesmane skeleton. The four main isomers are distinguished by the placement of two double bonds.

-

α-Selinene: Possesses one endocyclic and one exocyclic double bond.[1] The systematic IUPAC name is (2R,4aR,8aR)-2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2]

-

β-Selinene: Features two exocyclic double bonds.[1] Its systematic IUPAC name is (4aR,7R,8aS)-7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene.[2]

-

γ-Selinene: Characterized by one endocyclic and one exocyclic double bond in a different arrangement than α-selinene.[1] The systematic IUPAC name is (4aR,8aS)-7-Isopropylidene-4a-methyl-1-methylenedecahydronaphthalene.[2][3]

-

δ-Selinene: Contains two endocyclic double bonds.[1] Its systematic IUPAC name is (3R,4aS,5R,8aS)-3-Isopropyl-5,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2]

Due to the presence of multiple stereocenters, each of these isomers can exist as different stereoisomers, such as enantiomers and diastereomers (e.g., epi-isomers).[4][5][6]

Chemical Structures of Selinene Isomers

Caption: 2D structures of the four main selinene isomers.

Physicochemical and Spectroscopic Data

The differentiation and identification of selinene isomers rely on a combination of their physical properties and spectroscopic data.

Table 1: Physicochemical Properties of Selinene Isomers

| Property | α-Selinene | β-Selinene | γ-Selinene | δ-Selinene |

| CAS Number | 473-13-2[2] | 17066-67-0[2] | 515-17-3[2] | 473-14-3[2] |

| Molecular Weight | 204.35 g/mol [7] | 204.35 g/mol [8] | 204.35 g/mol [9] | 204.35 g/mol [6] |

| Boiling Point | Not Available | Not Available | 269-270 °C at 760 mmHg[10] | Not Available |

| Density | Not Available | Not Available | 0.897 g/cm³[10] | Not Available |

| Optical Rotation [α]D | Not Available | +61°[11] | +2.5° (c, 0.12 in CHCl3)[4] | Not Available |

Table 2: Spectroscopic Data of Selinene Isomers

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (Major Fragments m/z) |

| α-Selinene | Data not readily available in a compiled format. | Data not readily available in a compiled format. | 204, 189, 161, 134, 119, 105, 93, 91, 79, 41 |

| β-Selinene | Data not readily available in a compiled format. | 150.9, 148.9, 109.3, 105.9, 53.1, 49.6, 41.5, 39.1, 38.9, 35.9, 30.9, 27.9, 26.9, 21.3, 15.3 | 204, 189, 161, 133, 119, 105, 93, 91, 79, 41 |

| γ-Selinene | Data not readily available in a compiled format. | Data not readily available in a compiled format. | 189, 161, 133, 105, 93, 91, 79, 41 |

| δ-Selinene | Data not readily available in a compiled format. | 134.1, 130.9, 124.6, 122.1, 42.1, 38.9, 36.9, 30.1, 28.1, 24.1, 23.9, 21.4, 21.1, 18.2 | 204, 189, 161, 119, 105, 93, 91, 79, 41 |

Note: NMR data for β-selinene and δ-selinene is sourced from PubChem and may be predicted rather than experimentally verified. Comprehensive, experimentally verified NMR data for all isomers is not consistently available in the literature.

Experimental Protocols

Isolation of Selinene Isomers from Plant Material

Objective: To extract and isolate selinene isomers from essential oil-rich plant sources, such as celery seeds (Apium graveolens).

Methodology:

-

Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., seeds).

-

Grind the dried material to a fine powder to increase the surface area for extraction.

-

-

Hydrodistillation:

-

Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.

-

-

Extraction of Essential Oil:

-

Separate the collected essential oil from the aqueous layer.

-

Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

-

Fractionation by Column Chromatography:

-

Prepare a silica (B1680970) gel column (60-120 mesh) using a non-polar solvent system, such as n-hexane.

-

Load the crude essential oil onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected Rf values for sesquiterpenes.

-

-

Purification of Individual Isomers:

-

For further purification and separation of individual isomers, preparative TLC or high-performance liquid chromatography (HPLC) with a suitable chiral column can be employed.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the selinene isomers in the isolated fractions.

Methodology:

-

Sample Preparation:

-

Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

-

-

GC-MS Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[1]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 400.[1]

-

-

Data Analysis:

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).[1]

-

Biosynthesis and Signaling Pathways

Biosynthesis of Selinene Isomers

The biosynthesis of selinene isomers, like all sesquiterpenes, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic eudesmane carbocation intermediate, which is then further processed to yield the different selinene isomers.[1]

Caption: Simplified biosynthetic pathway of selinene isomers.

Potential Anti-inflammatory Signaling Pathway

Essential oils containing selinene isomers have been reported to possess anti-inflammatory properties.[1] While the precise mechanism for each selinene isomer is not fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory signaling cascades. A study on the selinene derivative, selin-11-en-4α-ol, demonstrated its anti-inflammatory effects through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] These pathways are crucial in the production of pro-inflammatory mediators such as cytokines and chemokines. It is hypothesized that selinene isomers may exert similar effects.

Caption: Postulated anti-inflammatory mechanism of selinene isomers.

Conclusion

The selinene isomers represent a fascinating group of sesquiterpenes with considerable potential for applications in the pharmaceutical and biotechnology sectors. This technical guide has provided a detailed overview of their chemical structures, properties, and biological context. While there are still gaps in the comprehensive experimental data for all stereoisomers, the methodologies and pathway visualizations presented here offer a solid foundation for researchers and professionals in the field. Further investigation into the specific biological activities and mechanisms of action of each isomer will be crucial for unlocking their full therapeutic potential.

References

- 1. δ-Selinene [webbook.nist.gov]

- 2. Selinene - Wikipedia [en.wikipedia.org]

- 3. γ-selinene - Wikidata [wikidata.org]

- 4. Showing Compound gamma-Selinene (FDB017343) - FooDB [foodb.ca]

- 5. epi-β-Selinene [webbook.nist.gov]

- 6. delta-Selinene | C15H24 | CID 520383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alpha-Selinene | C15H24 | CID 10856614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beta-Selinene | C15H24 | CID 442393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 515-17-3,γ-selinene | lookchem [lookchem.com]

- 10. (-)-beta-Selinene | C15H24 | CID 28237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound beta-Selinene (FDB013601) - FooDB [foodb.ca]

- 12. δ-Selinene [webbook.nist.gov]

A Technical Guide to the Anti-inflammatory and Cytotoxic Activities of γ-Selinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Selinene is a bicyclic sesquiterpene found in the essential oils of various plants. Sesquiterpenes are a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. While research has been conducted on essential oils containing a mixture of selinene isomers (α-, β-, δ-, and γ-selinene), specific data on the isolated γ-selinene remains limited. This technical guide provides a comprehensive overview of the current understanding of the potential anti-inflammatory and cytotoxic activities of γ-selinene, drawing on data from related compounds and outlining the key experimental protocols and signaling pathways involved in these biological effects.

Quantitative Data on Bioactivities

Quantitative data on the specific anti-inflammatory and cytotoxic activities of pure γ-selinene are not extensively available in the current scientific literature. The following tables present data for essential oils rich in selinene isomers or for structurally related sesquiterpenes to provide an indication of potential bioactivity.

Table 1: Anti-inflammatory Activity of a Structurally Related Sesquiterpene

| Compound | Assay | Cell Line | IC50 | Reference |

| Selin-11-en-4α-ol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not provided in abstract, but significant inhibition of NO, iNOS, and COX-2 was reported. | [1] |

Table 2: Cytotoxicity of Terpenes and Essential Oils Containing Selinenes

| Substance | Cancer Cell Line | Assay | IC50 | Reference |

| Terpene-rich fractions | AMJ13 (Breast) | MTT | 8.455±3.02 µg/ml | [2] |

| Terpene-rich fractions | SK-GT-4 (Esophageal) | MTT | 15.14±3.266 µg/ml | [2] |

| Nerolidol (Sesquiterpene) | Leishmania amazonensis | Proliferation | 0.008 mM | [3] |

Note: The data in the tables above are for related compounds or complex mixtures and should be interpreted with caution as they may not be representative of the specific activity of pure γ-selinene.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of natural compounds like γ-selinene. Below are standard protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of γ-selinene (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of γ-selinene for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with γ-selinene at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and cytotoxic effects of many natural compounds, including sesquiterpenes, are often mediated through the modulation of key cellular signaling pathways.

Experimental Workflow

The general workflow for investigating the bioactivities of a natural compound like γ-selinene is depicted below.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory drugs. Natural compounds can interfere with this pathway at multiple points.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as inflammation, proliferation, and apoptosis. Dysregulation of this pathway is common in cancer.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Conclusion

γ-Selinene, as a component of various essential oils, is associated with promising anti-inflammatory and cytotoxic activities. However, a significant gap exists in the scientific literature regarding the specific quantitative bioactivities of the isolated compound. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research to elucidate the precise mechanisms and therapeutic potential of γ-selinene. Further investigation is warranted to determine the IC50 values of pure γ-selinene in various cancer cell lines and inflammatory models, which will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Gi-mediated activation of mitogen-activated protein kinase (MAPK) pathway by receptor mimetic basic secretagogues of connective tissue-type mast cells: bifurcation of arachidonic acid-induced release upstream of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Selinane Sesquiterpenoids: A Technical Guide to a Promising Class of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinane sesquiterpenoids, a significant subclass of the broader eudesmane (B1671778) group of C15 isoprenoids, are naturally occurring bioactive compounds found in a variety of plant species and marine organisms. Characterized by their bicyclic carbon skeleton, these molecules have garnered considerable attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of selinane sesquiterpenoids, with a focus on their chemical nature, biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

The core structure of selinane consists of a decahydronaphthalene (B1670005) ring system, and variations in the position of double bonds and the nature of substituent groups give rise to a wide array of derivatives, including α-, β-, γ-, and δ-selinene, as well as oxygenated forms. These structural variations are pivotal in defining their biological effects, which encompass anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This guide will delve into the current understanding of how these compounds modulate key cellular signaling pathways, present quantitative data on their bioactivities, and provide detailed experimental protocols to facilitate further research and development in this promising area of natural product chemistry.

Chemical Structure and Classification

Selinane sesquiterpenoids belong to the eudesmane class of bicyclic sesquiterpenoids. The eudesmane skeleton is a fundamental structure in terpene chemistry, and selinane derivatives are distinguished by the specific arrangement of their double bonds and stereochemistry. The chemical formula for the parent selinene is C₁₅H₂₄. Isomers such as α-selinene and β-selinene are common in nature and differ in the position of an endocyclic or exocyclic double bond.[1]

Biological Activities and Signaling Pathways

Selinane and other eudesmane-type sesquiterpenoids exhibit a range of biological activities, with significant potential for therapeutic applications. Recent studies have begun to elucidate the molecular mechanisms underlying these effects, often involving the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of MAPK and NF-κB Signaling Pathways

A significant body of research points to the potent anti-inflammatory properties of selinane sesquiterpenoids. One key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

One study demonstrated that the selinane derivative, selin-11-en-4α-ol, isolated from Artemisia vulgaris, significantly inhibited the production of NO and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Mechanistic investigations revealed that this inhibition was mediated through the suppression of the phosphorylation of MAPK pathway components and the nuclear translocation of the p65 subunit of NF-κB.[2][3]

dot

Caption: Selinane inhibition of MAPK and NF-κB pathways.

Antioxidant Activity: Potential Nrf2 Pathway Modulation

While direct evidence for selinane-mediated activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, many sesquiterpenoids are known to exert antioxidant effects through this mechanism. The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense against oxidative stress, regulating the expression of numerous antioxidant and detoxifying enzymes. It is plausible that selinane derivatives, through their electrophilic nature, could react with Keap1, a negative regulator of Nrf2, leading to Nrf2 nuclear translocation and the subsequent upregulation of protective genes. Further research is warranted to fully elucidate the role of selinanes in this pathway.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of selinane and related eudesmane sesquiterpenoids.

Table 1: Anti-inflammatory Activity of Selinane and Eudesmane Derivatives

| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| Selin-11-en-4α-ol | NO Production | RAW264.7 | LPS | IC50: 10.2 µM | [2] |

| Artemargyin C | NO Production | RAW264.7 | LPS | IC50: 8.08 µM | [4] |

| Artemargyin D | NO Production | RAW264.7 | LPS | IC50: 7.66 µM | [4] |

| Eudebeiolide D | IL-6-induced STAT3 activation | Hep3B | IL-6 | IC50: 1.1 µM | [5] |

Table 2: Anticancer Activity of Selinane and Eudesmane Derivatives

| Compound/Extract | Cell Line | Assay | IC50 | Reference |

| α-Selinene | Aromatase p450 (Breast Cancer Target) | In silico docking | Binding Energy: -8.5 kcal/mol | [1] |

| Terpene fraction (Prunus arabica) | AMJ13 (Breast Cancer) | MTT | 8.455 µg/ml | [6] |

| Terpene fraction (Prunus arabica) | SK-GT-4 (Esophageal Cancer) | MTT | 15.14 µg/ml | [6] |

Table 3: Antioxidant Activity of β-Selinene-Rich Essential Oils

| Essential Oil Source | Antioxidant Assay | IC50 (µL/mL) | Reference |

| Callicarpa macrophylla (Mature seeds and fruits) | DPPH radical scavenging | 7.37 ± 0.11 | |

| Callicarpa macrophylla (Mature seeds and fruits) | ABTS radical scavenging | 11.49 ± 0.87 | |

| Callicarpa macrophylla (Mature seeds and fruits) | Hydroxyl radical scavenging | 14.59 ± 0.18 | |

| Callicarpa macrophylla (Mature seeds and fruits) | Superoxide radical scavenging | 15.66 ± 0.03 | |

| Callicarpa macrophylla (Mature seeds and fruits) | Nitric oxide radical scavenging | 17.49 ± 0.13 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of selinane sesquiterpenoids.

Isolation and Characterization of Selinane Sesquiterpenoids

dot

Caption: General workflow for selinane isolation.

Protocol for Isolation from Plant Material:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable solvent system, such as a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) (EtOAc) and methanol (MeOH). Fractions are collected based on their thin-layer chromatography (TLC) profiles.

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 to isolate the pure selinane derivatives.

-

Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Vis spectrophotometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Protocol for Measuring NO Production:

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (selinane derivative). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of NF-κB Pathway Proteins

dot

Caption: Western blot analysis workflow.

Protocol for Western Blotting:

-